molecular formula C13H20ClNO3 B3165318 Chloroalbuterol CAS No. 898542-81-9

Chloroalbuterol

Cat. No.: B3165318
CAS No.: 898542-81-9
M. Wt: 273.75 g/mol
InChI Key: RKUWGGWMRHKETC-UHFFFAOYSA-N
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Description

Chloroalbuterol is a chemical compound that belongs to the class of beta-2 adrenergic receptor agonists. It is structurally similar to albuterol, a well-known bronchodilator used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). This compound is characterized by the presence of a chlorine atom in its molecular structure, which distinguishes it from albuterol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chloroalbuterol typically involves the chlorination of albuterol. This process can be carried out using various chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The final product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Chloroalbuterol undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products.

    Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

    Substitution: this compound can participate in substitution reactions where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction could produce dechlorinated albuterol derivatives.

Scientific Research Applications

Chloroalbuterol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a model compound to study the effects of halogenation on beta-2 adrenergic receptor agonists.

    Biology: Researchers use this compound to investigate its interactions with beta-2 adrenergic receptors in various biological systems.

    Medicine: The compound is studied for its potential therapeutic effects in respiratory diseases and its pharmacokinetic properties.

    Industry: this compound is used in the development of new bronchodilators and other pharmaceutical agents.

Mechanism of Action

Chloroalbuterol exerts its effects by binding to beta-2 adrenergic receptors on the surface of airway smooth muscle cells. This binding activates adenyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in the relaxation of airway smooth muscles, thereby alleviating bronchoconstriction and improving airflow.

Comparison with Similar Compounds

Chloroalbuterol is similar to other beta-2 adrenergic receptor agonists such as:

    Albuterol: Both compounds are used as bronchodilators, but this compound has a chlorine atom that may alter its pharmacokinetic and pharmacodynamic properties.

    Levalbuterol: This is the R-enantiomer of albuterol and is considered to have fewer side effects compared to the racemic mixture of albuterol.

    Clenbuterol: Another beta-2 agonist, but it is more commonly used in veterinary medicine and as a performance-enhancing drug.

This compound’s uniqueness lies in its chlorine substitution, which may confer different pharmacological properties compared to its analogs.

Properties

IUPAC Name

4-[2-(tert-butylamino)-1-hydroxyethyl]-2-chloro-6-(hydroxymethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClNO3/c1-13(2,3)15-6-11(17)8-4-9(7-16)12(18)10(14)5-8/h4-5,11,15-18H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUWGGWMRHKETC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)O)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898542-81-9
Record name Chloroalbuterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0898542819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CHLOROALBUTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJW65037EX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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